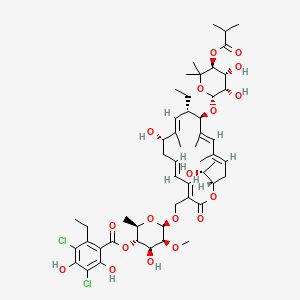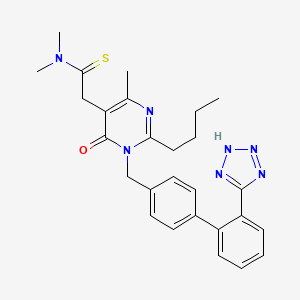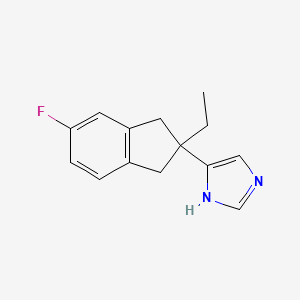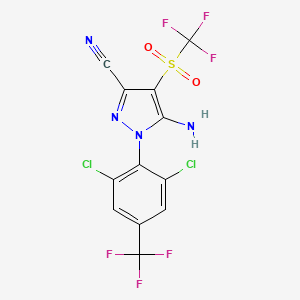
FK-614
Descripción general
Descripción
FK-614 es un modulador selectivo del receptor gamma activado por proliferadores de peroxisomas (PPARγ) de tipo no tiazolidindiona y de acción oral. Funciona como un agonista del receptor gamma activado por proliferadores de peroxisomas con potente actividad antidiabética in vivo. This compound tiene diferentes efectos sobre la activación del receptor gamma activado por proliferadores de peroxisomas en cada etapa de la diferenciación de los adipocitos. Se puede utilizar para la investigación de la hiperglucemia, la hipertrigliceridemia, la intolerancia a la glucosa y la diabetes tipo 2 .
Aplicaciones Científicas De Investigación
FK-614 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como una herramienta de investigación para estudiar la activación del receptor gamma activado por proliferadores de peroxisomas y sus efectos sobre la diferenciación de los adipocitos.
Biología: El compuesto se utiliza para investigar los mecanismos moleculares subyacentes a la sensibilidad a la insulina y el metabolismo de la glucosa.
Medicina: this compound tiene aplicaciones terapéuticas potenciales en el tratamiento de la diabetes tipo 2, la hiperglucemia y la hipertrigliceridemia.
Industria: This compound se utiliza en el desarrollo de nuevos medicamentos antidiabéticos y como compuesto de referencia en la investigación farmacéutica
Mecanismo De Acción
FK-614 ejerce sus efectos activando el receptor gamma activado por proliferadores de peroxisomas, un receptor nuclear que regula la expresión de genes involucrados en el metabolismo de la glucosa y los lípidos. La activación del receptor gamma activado por proliferadores de peroxisomas conduce a una mejor sensibilidad a la insulina, niveles reducidos de glucosa plasmática y una mayor tolerancia a la glucosa. This compound tiene diferentes efectos sobre la activación del receptor gamma activado por proliferadores de peroxisomas en cada etapa de la diferenciación de los adipocitos, lo que contribuye a su actividad antidiabética .
Análisis Bioquímico
Biochemical Properties
FK-614 activates PPARγ-dependent transcription in a concentration-dependent manner . It has different effects on the activation of PPARγ at each stage of adipocyte differentiation . The compound interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .
Cellular Effects
This compound has shown to improve peripheral glucose utilization due to an improvement in peripheral insulin sensitivity and a decrease in insulin clearance . It impairs hepatic insulin action in alloxan-induced diabetic dogs . The compound influences cell function by modulating the activity of PPARγ, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PPARγ . As a PPARγ agonist, this compound binds to PPARγ, leading to the activation of the receptor and subsequent transcription of specific genes that play a role in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, this compound has been shown to reduce plasma glucose levels and improve impaired glucose tolerance in a dose-dependent manner over a period of 14 days in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in db/db mice, this compound administered orally at dosages ranging from 0.1 to 10 mg/kg improved the impaired glucose tolerance . At dosages ranging from 0.32 to 3.2 mg/kg, this compound reduced plasma glucose levels in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the PPARγ signaling pathway . By acting as a PPARγ agonist, this compound influences the metabolic pathways that are regulated by PPARγ, including those involved in glucose and lipid metabolism .
Subcellular Localization
Given its role as a PPARγ agonist, it is likely to be found in the nucleus where PPARγ is located .
Métodos De Preparación
FK-614 se sintetiza a través de una serie de reacciones químicas que involucran derivados de benzimidazolLas condiciones de reacción a menudo incluyen el uso de solventes, catalizadores y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza del compuesto .
Los métodos de producción industrial de this compound implican ampliar la síntesis de laboratorio a una escala mayor, asegurando la consistencia y el control de calidad. Esto incluye el uso de equipos de grado industrial, procedimientos estandarizados y pruebas rigurosas para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
FK-614 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución donde se sustituyen grupos funcionales específicos con otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
FK-614 es único en comparación con otros compuestos similares debido a su estructura no tiazolidindiona y modulación selectiva del receptor gamma activado por proliferadores de peroxisomas. Los compuestos similares incluyen:
Pioglitazona: Un agonista del receptor gamma activado por proliferadores de peroxisomas de tiazolidindiona utilizado en el tratamiento de la diabetes tipo 2.
Rosiglitazona: Otro agonista del receptor gamma activado por proliferadores de peroxisomas de tiazolidindiona con aplicaciones terapéuticas similares.
Troglitazona: Un agonista del receptor gamma activado por proliferadores de peroxisomas de tiazolidindiona que se retiró del mercado debido a problemas de seguridad.
La estructura única de this compound y la modulación selectiva del receptor gamma activado por proliferadores de peroxisomas lo convierten en una valiosa herramienta de investigación y un posible agente terapéutico .
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZODVVDUIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940978 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193012-35-0 | |
| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-614 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes FK614 different from other PPARγ agonists like rosiglitazone and pioglitazone?
A: While FK614, rosiglitazone, and pioglitazone all activate PPARγ, FK614 exhibits distinct properties. For instance, FK614 induces a unique conformational change in PPARγ upon binding, different from the changes induced by rosiglitazone or pioglitazone. [] Furthermore, FK614 demonstrates varying efficacies in recruiting transcriptional coactivators to PPARγ. [, ] It recruits lower levels of CBP and SRC-1 compared to rosiglitazone and pioglitazone, while exhibiting similar efficacy in recruiting PGC-1α. [] This differential coactivator recruitment contributes to the unique pharmacological profile of FK614.
Q2: What are the implications of FK614's distinct activity profile on insulin sensitivity?
A: Research suggests that FK614's stage-dependent selectivity in adipocytes might contribute to its beneficial effects on insulin sensitivity. It effectively enhances insulin sensitization during adipocyte differentiation. [] Unlike rosiglitazone and pioglitazone, FK614 does not reduce phosphodiesterase 3B expression in mature adipocytes, potentially mitigating insulin resistance associated with adipocyte hypertrophy. [] Further research is needed to fully understand the long-term implications of these findings.
Q3: Besides its effects on adipocytes, does FK614 impact glucose metabolism in other tissues?
A: Research in animal models suggests that FK614 might improve peripheral glucose utilization while decreasing hepatic insulin extraction. [] This suggests a potential role for FK614 in regulating glucose metabolism beyond adipocytes, but further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Q4: What is the current understanding of the mechanism by which FK614 ameliorates insulin resistance?
A: While the exact mechanism remains to be fully elucidated, research points towards FK614's unique interaction with PPARγ and its differential coactivator recruitment as key factors. [, , ] These interactions translate into distinct effects on gene expression and cellular processes, ultimately influencing insulin sensitivity. More research is needed to fully unravel the complex interplay of factors contributing to FK614's anti-diabetic effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)












